Enhanced Metabolic Stability Conferred by 3-Cyclopropyl Group Relative to Unsubstituted Analog
The introduction of a cyclopropyl group at the 3-position of pyrazole-4-carboxylates is widely recognized to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation relative to unsubstituted or alkyl-substituted analogs [1]. Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate contains this motif, whereas Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8) lacks the cyclopropyl moiety entirely.
| Evidence Dimension | Metabolic stability (predicted susceptibility to CYP oxidation) |
|---|---|
| Target Compound Data | Contains cyclopropyl group (predicted to increase metabolic stability) [1] |
| Comparator Or Baseline | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8) — no cyclopropyl group |
| Quantified Difference | Qualitative difference; cyclopropyl group is established to confer improved metabolic stability [1] |
| Conditions | Class-level SAR analysis for cyclopropyl-containing heterocycles [1] |
Why This Matters
For drug discovery programs prioritizing metabolic stability, the cyclopropyl-containing analog may reduce clearance and extend half-life relative to the unsubstituted comparator.
- [1] Talele TT. The 'Cyclopropyl Fragment' in Drug Discovery. J Med Chem. 2016;59(19):8712-8756. View Source
